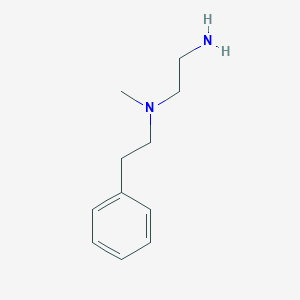

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Übersicht

Beschreibung

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine: is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . It is characterized by the presence of a methyl group, a phenylethyl group, and an ethane-1,2-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of N-methyl-ethane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted ethane-1,2-diamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

MPEA is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with specific properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of amides or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Generation of secondary or tertiary amines | Lithium aluminum hydride |

| Substitution | Formation of substituted derivatives | Alkyl halides, acyl chlorides |

Biology

In biological research, MPEA has been investigated for its interactions with biomolecules. Studies suggest that it may influence neurotransmitter levels and exhibit neuroprotective effects. For instance, in vitro studies have shown that MPEA reduces oxidative stress markers and enhances cell viability under stress conditions.

Medicine

MPEA is explored for its potential therapeutic properties. Preliminary findings indicate applications in treating neurodegenerative diseases such as Alzheimer's disease due to its neuroprotective effects. The compound's interaction with specific molecular targets allows it to modulate enzyme activity and cellular signaling pathways.

Case Studies and Research Findings

Several notable studies have highlighted the biological effects of MPEA:

- In Vitro Studies : Research demonstrated that MPEA significantly reduced oxidative stress markers in neuronal cell lines.

- Animal Models : In rodent models of neurodegeneration, administration of MPEA resulted in improved cognitive function and reduced neuronal loss compared to control groups.

- Clinical Relevance : Early-stage clinical studies suggest that MPEA may be beneficial in managing symptoms associated with neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine: shares structural similarities with other ethane-1,2-diamine derivatives, such as N,N-dimethylethane-1,2-diamine and N,N-diethylethane-1,2-diamine.

Uniqueness:

- The presence of both a methyl group and a phenylethyl group in this compound imparts unique chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it distinct from other ethane-1,2-diamine derivatives .

Biologische Aktivität

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine (commonly referred to as MPEA) is a compound with significant biological activity, primarily due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

MPEA is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHN

- CAS Number : 1629-33-0

The compound consists of a methyl group, a phenylethyl group, and an ethane-1,2-diamine backbone, which contributes to its diverse biological interactions .

The biological activity of MPEA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes. Key mechanisms include:

- Enzyme Modulation : MPEA may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurological functions.

Antioxidant Properties

Research indicates that MPEA exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within cells. The presence of the phenylethyl group enhances this property by stabilizing radical species .

Anti-inflammatory Effects

MPEA has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways (e.g., NF-κB), which are critical in the inflammatory response. This property could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, MPEA may also possess neuroprotective properties. It has been shown to influence neurotransmitter levels and improve neuronal survival under stress conditions .

Case Studies and Research Findings

Several studies have explored the biological effects of MPEA:

- In Vitro Studies : Cell line studies demonstrated that MPEA reduced oxidative stress markers and improved cell viability under oxidative conditions.

- Animal Models : In rodent models of neurodegeneration, administration of MPEA led to improved cognitive function and reduced neuronal loss compared to control groups.

- Clinical Relevance : Preliminary findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MPEA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N,N-Dimethylethane-1,2-diamine | Moderate | Mild antioxidant effects |

| N,N-Diethylethane-1,2-diamine | High | Limited biological activity |

| N-Methyl-N-(2-methylphenyl)ethane-1,2-diamine | High | Enhanced anti-inflammatory effects |

MPEA stands out due to its combination of a methyl group with a phenylethyl moiety, which enhances its interaction with biological targets compared to other ethane-1,2-diamine derivatives.

Eigenschaften

IUPAC Name |

N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEUMPZMEXPLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500124 | |

| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-33-0 | |

| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.